6-(Fmoc-amino)-1-hexanol

Overview

Description

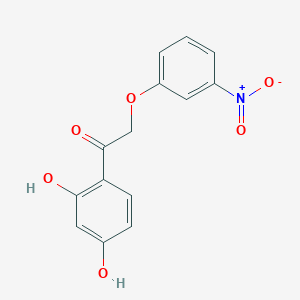

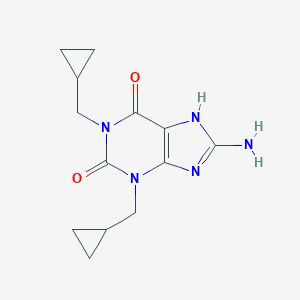

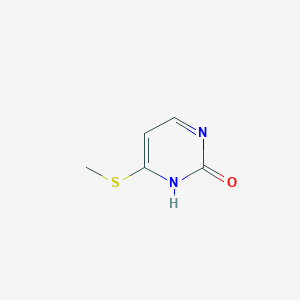

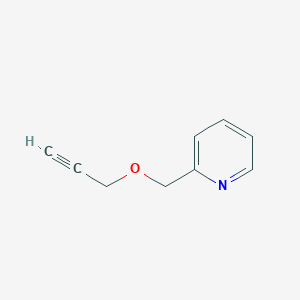

6-(Fmoc-amino)-1-hexanol is an alkane chain with terminal Fmoc-protected amine and carboxylic acid groups . The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations . It is also an amino analog of D-luciferin substrate for firefly luciferase activity .

Synthesis Analysis

The synthesis of this compound involves a complex process with multiple steps: deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain . This process can be automated and performed at high-throughput using peptide synthesizers .Molecular Structure Analysis

The molecular structure of this compound is determined by the primary structures of amino acids and the secondary structure arrangement (alpha–helix or beta–sheet motifs) . The formation of hydrogels based on FMOC–amino acids occurs through the formation of inter- and intramolecular physical bonds that ensure the formation of fibrils organized into 3D networks .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can present challenges. For example, longer peptide chains are susceptible to incomplete deprotection and coupling reactions . The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its molecular structure. The formation of hydrogels based on FMOC–amino acids occurs through the formation of inter- and intramolecular physical bonds that ensure the formation of fibrils organized into 3D networks . The stability of these structures can be evaluated by various characterization techniques .Scientific Research Applications

Asymmetric Synthesis and Drug Design

6-(Fmoc-amino)-1-hexanol and similar Fmoc-modified amino acids are used in asymmetric synthesis, a critical process in pharmaceutical development. For example, the large-scale synthesis of Fmoc-(S)-2-amino-6,6,6-trifluorohexanoic acid, a compound similar to this compound, is significant for protein engineering and drug design. This process allows for the preparation of enantiomerically pure compounds, essential in creating effective and safe pharmaceuticals (Yin et al., 2019).

Bio-Inspired Material Fabrication

The Fmoc group, characteristic of this compound, is notable for its self-assembly features. This property is harnessed in the development of functional materials for various applications, including cell cultivation, bio-templating, and drug delivery. Fmoc-modified amino acids and peptides demonstrate hydrophobicity and aromaticity, contributing to the building blocks' associative behavior (Tao et al., 2016).

Solid Phase Peptide Synthesis

This compound is used in solid-phase peptide synthesis (SPPS), a method for creating peptides and proteins. The Fmoc group protects amino acids during SPPS and can be removed afterwards, allowing for the sequential addition of amino acids to form peptides. This methodology is vital for synthesizing biologically active peptides and small proteins, offering versatility in bioorganic chemistry (Fields & Noble, 2009).

Enzymatic Acylation and Kinetic Modelling

In enzymatic acylation, this compound is a model molecule for studying the kinetics of reactions involving peptide-like structures. This research aids in understanding and optimizing conditions for bioconversion processes, particularly those involving bioactive peptides (Husson et al., 2010).

Chemical Conjugation in Bioactive Hydrogels

Fmoc-modified amino acids, similar to this compound, are utilized in chemical conjugation to create bioactive hydrogels. These hydrogels have applications in cell adhesion and tissue engineering, demonstrating the versatility of Fmoc-modified compounds in biomedical applications (Kaufmann et al., 2008).

Future Directions

The future directions for 6-(Fmoc-amino)-1-hexanol could involve the development of substrate-tolerant amide coupling reaction conditions for amino acid monomers, the development of protecting group strategies for relevant amino acids, and the development of a strategy for the coupling of α,α-disubstituted alkenyl amino acids relevant to all-hydrocarbon stapled peptide drug discovery . Additionally, the development of DNA-encoded chemical libraries (DECLs) of peptides could be a promising area of research .

Mechanism of Action

Target of Action

It’s known that fmoc-modified amino acids and short peptides, like 6-(fmoc-amino)-1-hexanol, are commonly used in peptide synthesis . They serve as building blocks in the formation of larger peptide chains, which can interact with various biological targets depending on their sequence .

Mode of Action

The mode of action of this compound is primarily through its role in the synthesis of peptides. The Fmoc (9-fluorenylmethoxycarbonyl) group provides protection for the amino group during peptide bond formation . This protection is crucial as it prevents unwanted side reactions during the synthesis process. Once the desired peptide sequence is formed, the Fmoc group can be removed under basic conditions, revealing the free amino group .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific peptide sequence being synthesized. For instance, Fmoc-modified amino acids have been used to create hydrogels through self-assembly, affecting pathways related to cell culturing, sensing, encapsulation, and electronic materials . Additionally, they have been used in the synthesis of glycopeptides, which play roles in various biological events such as cell adhesion, differentiation, and proliferation .

Pharmacokinetics

Factors such as peptide size, charge, hydrophobicity, and the presence of specific transporters can all influence the pharmacokinetics of the resulting peptide .

Result of Action

The molecular and cellular effects of this compound are determined by the specific peptide sequence that it helps to form. For example, Fmoc-modified amino acids have been used to create hydrogels that can provide a supportive environment for cell growth . In another example, they have been used in the synthesis of glycopeptides, which can mediate various biological interactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the protection and deprotection of the Fmoc group . Additionally, the temperature and solvent used can impact the efficiency of peptide bond formation . Therefore, careful control of the reaction conditions is crucial for the successful use of this compound in peptide synthesis.

properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-(6-hydroxyhexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO3/c23-14-8-2-1-7-13-22-21(24)25-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,20,23H,1-2,7-8,13-15H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGXOJZUTHIGHPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371396 | |

| Record name | 6-(Fmoc-amino)-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127903-20-2 | |

| Record name | 6-(Fmoc-amino)-1-hexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid](/img/structure/B162838.png)